molecular formula C19H18N8O B11083536 4-azido-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine

4-azido-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine

Cat. No.: B11083536
M. Wt: 374.4 g/mol
InChI Key: CYPMONNHONCKSL-UHFFFAOYSA-N
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Description

4-Azido-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-azido-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained. For example, a mixture of 4-chloropyrimidine, sodium azide, and anhydrous lithium chloride in dry dimethylformamide (DMF) can be stirred at room temperature for a day to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Azido-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the azido group can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide for azidation, hydrogen gas or hydrazine for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azido group can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-Azido-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-azido-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in various biochemical applications, including drug development and molecular labeling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Azido-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine is unique due to its azido group, which imparts distinct reactivity and potential for click chemistry applications. This sets it apart from other 1,3,5-triazines, which may lack this functional group and its associated properties.

Properties

Molecular Formula

C19H18N8O

Molecular Weight

374.4 g/mol

IUPAC Name

4-azido-6-morpholin-4-yl-N,N-diphenyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C19H18N8O/c20-25-24-17-21-18(26-11-13-28-14-12-26)23-19(22-17)27(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,11-14H2

InChI Key

CYPMONNHONCKSL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)N=[N+]=[N-])N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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